molecular formula C14H16N6O2 B1436685 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine CAS No. 1188305-09-0

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine

Cat. No.: B1436685
CAS No.: 1188305-09-0
M. Wt: 300.32 g/mol
InChI Key: VGHJLRBTLJCBHK-UHFFFAOYSA-N
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Description

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine (CAS 1188305-09-0) is a high-purity, heterocyclic chemical compound supplied for research and development purposes. This molecule features a complex structure with a pyrazole core substituted with an ethyl group at the N3 position and linked to a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group . The 1,2,4-oxadiazole moiety is recognized as a stable bioisostere for amides and esters, often contributing to favorable metabolic properties and hydrolytic stability in drug discovery programs . This compound is intended for scientific research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are exploring this compound and its structural analogs in various biological fields. Preliminary scientific investigations suggest that pyrazole-oxadiazole hybrids may possess notable biological activities. These include potential antimicrobial properties against various bacterial and fungal strains, as well as anticancer activity, with studies indicating possible growth inhibition in certain cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest . The pyrazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide spectrum of reported biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The synthesis of this compound typically involves a multi-step route, beginning with the formation of the 1,2,4-oxadiazole ring, followed by the preparation of the N-ethyl-pyrazole-3,5-diamine derivative, and culminating in the coupling of these two heterocyclic moieties .

Properties

IUPAC Name

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-3-16-13-10(11(15)18-19-13)14-17-12(20-22-14)8-4-6-9(21-2)7-5-8/h4-7H,3H2,1-2H3,(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJLRBTLJCBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140087
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188305-09-0
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188305-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route:

  • Step 1: Preparation of the 1,2,4-oxadiazole ring
    The oxadiazole moiety is first synthesized, often by cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. This step is critical as it forms the heterocyclic core that will be coupled later.

  • Step 2: Synthesis of the pyrazole derivative
    The pyrazole ring, bearing amino groups at the 3 and 5 positions, is prepared separately. The ethyl substitution at the nitrogen (N-ethyl) is introduced either during pyrazole formation or by subsequent alkylation.

  • Step 3: Coupling of the oxadiazole and pyrazole moieties
    The oxadiazole ring is coupled to the pyrazole derivative through a carbon-nitrogen or carbon-carbon bond formation, depending on the synthetic route. This step often requires activation of one of the partners (e.g., halogenation, use of coupling reagents).

  • Step 4: Purification
    The crude product is purified by recrystallization, chromatography, or other standard purification methods to achieve high purity.

Reaction Conditions

  • Catalysts and Reagents:
    Strong acids or bases are commonly used to facilitate ring closure and coupling reactions. Catalysts may include transition metals or organocatalysts depending on the method.

  • Temperature:
    Elevated temperatures (often reflux or higher) are employed to drive cyclization and coupling reactions to completion.

  • Solvents:
    Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or 1,4-dioxane are frequently used to dissolve reactants and maintain reaction homogeneity.

Industrial Scale Considerations

  • Large-scale synthesis involves batch reactors with controlled temperature and stirring to ensure reproducibility and yield.

  • Purification may include crystallization from solvents or chromatographic techniques adapted for scale.

Detailed Reaction Pathways and Examples

Step Description Typical Reagents/Conditions Outcome/Notes
1 Formation of 1,2,4-oxadiazole ring Cyclization of amidoxime with carboxylic acid derivative, often under acidic or dehydrating conditions Formation of oxadiazole heterocycle
2 Preparation of N-ethyl-pyrazole-3,5-diamine Pyrazole synthesis via hydrazine and β-dicarbonyl compounds, followed by ethylation using alkyl halides Pyrazole ring with amino groups and N-ethyl substitution
3 Coupling oxadiazole to pyrazole Coupling via nucleophilic substitution or metal-catalyzed cross-coupling; may use bases like K2CO3 or catalysts Formation of final compound with linked heterocycles
4 Purification Recrystallization or chromatography High purity product suitable for research or industrial use

Chemical Reactions Analysis Relevant to Preparation

  • Oxidation and Reduction:
    The compound's functional groups allow for selective oxidation or reduction during synthesis to modify intermediates or protect groups.

  • Substitution Reactions:
    Electrophilic or nucleophilic substitutions are used to introduce or modify substituents, especially on the aromatic methoxyphenyl group or amino sites.

  • Catalysis:
    Use of catalysts (e.g., palladium complexes) can facilitate coupling steps, improving yields and selectivity.

Research Findings on Preparation Efficiency

  • The multi-step synthesis is optimized by controlling temperature and reagent stoichiometry to maximize yield and minimize by-products.

  • Use of specific catalysts and solvents improves reaction rates and selectivity.

  • Industrial processes emphasize scalability and cost-effectiveness, balancing reaction time and purification complexity.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting materials Amidoximes, carboxylic acid derivatives, pyrazole precursors
Solvents THF, DMF, 1,4-dioxane
Catalysts Acid/base catalysts; possible metal catalysts for coupling
Temperature 80–150 °C (depending on step)
Reaction time Several hours per step
Purification methods Recrystallization, silica gel chromatography
Yield Varies; typically moderate to high with optimized conditions

Chemical Reactions Analysis

Types of Reactions

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group. Its molecular formula is C14H16N6O2C_{14}H_{16}N_{6}O_{2} with a molecular weight of 300.32 g/mol. The compound's structure is critical for its reactivity and biological activity.

Chemistry

In the field of chemistry, 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

The compound has garnered attention for its potential biological activities , including:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound may exhibit activity against various bacterial and fungal strains.
  • Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in treating diseases such as cancer and infections. Its interaction with specific molecular targets could lead to the development of novel drugs that modulate biological pathways effectively.

Materials Science

In materials science, the compound may be utilized in developing new materials with specific properties. Potential applications include:

  • Coatings : The compound's chemical stability and reactivity can be exploited in formulating protective coatings.
  • Polymers : Its structure allows for incorporation into polymer matrices to enhance mechanical or thermal properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness and activity can be contextualized by comparing it to analogs with modifications in substituents, aromatic rings, or functional groups. Below is a detailed analysis:

Structural Analog: 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propyl)-1H-pyrazole-3,5-diamine

  • Key Differences :
    • Substituent at Oxadiazole : 4-methylphenyl vs. 4-methoxyphenyl in the target compound.
    • N-Alkyl Group : Propyl vs. ethyl.
  • Molecular weight: 298.35 g/mol (analog) vs. ~312 g/mol (estimated for the target compound) .

Functional Analog: (E)-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-3,5-diamine (4b)

  • Key Differences :
    • Substituent : Nitrophenyl-diazenyl vs. oxadiazole-methoxyphenyl.
  • Impact on Properties :
    • The nitro group in 4b confers strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference likely alters redox behavior and biological activity .
    • Reported FT-IR data for 4b (3453–3157 cm⁻¹) suggests strong N–H stretching, a feature shared with the target compound’s amine groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Properties Reference
3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine C₁₅H₁₈N₆O₂ ~312 (estimated) 4-methoxyphenyl, ethyl Hypothesized antimicrobial activity
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propyl)-1H-pyrazole-3,5-diamine C₁₅H₁₈N₆O 298.35 4-methylphenyl, propyl No reported bioactivity
AG10 C₁₈H₁₆N₈ 344.37 Triazene, terphenyl Antibacterial (MIC = 62.5 µg/mL)
(E)-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-3,5-diamine (4b) C₉H₈N₆O₂ 232.20 4-nitrophenyl-diazenyl IR-confirmed N–H interactions

Discussion of Research Findings

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and bioavailability compared to analogs with nitro or methyl groups, as seen in 4b and the methylphenyl-oxadiazole derivative .
  • Role of Heterocycles : The oxadiazole ring’s rigidity and polarity could improve target binding compared to triazene or diazenyl linkers, though direct comparative bioactivity data are lacking .

Biological Activity

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group. Its molecular formula is C14H16N6O2C_{14}H_{16}N_{6}O_{2} with a molecular weight of 300.32 g/mol .

PropertyValue
IUPAC NameThis compound
CAS Number1188305-09-0
Molecular Weight300.32 g/mol
Molecular FormulaC14H16N6O2

Antimicrobial Properties

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. The specific compound under discussion has been evaluated for its minimum inhibitory concentration (MIC) against these pathogens, demonstrating promising results .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. The compound has been linked to inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), both critical mediators in cancer progression and inflammation. In vitro studies have demonstrated that modifications in the chemical structure can enhance its effectiveness against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to reduce inflammation markers significantly in various models. For example, it exhibited comparable efficacy to standard anti-inflammatory drugs like dexamethasone in inhibiting TNF-α and IL-6 at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors that modulate cellular pathways related to inflammation and cell proliferation .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli, S. aureus, and other pathogens. The findings suggested that certain structural modifications significantly enhanced antimicrobial potency .
  • Anti-cancer Research : Another investigation focused on the compound's effect on cancer cell lines, revealing that it could inhibit cell growth through modulation of inflammatory pathways .
  • Inflammation Model : In an experimental model of inflammation induced by carrageenan in mice, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin .

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways?

  • Synthesis : Incorporate ¹⁵N labels during oxadiazole formation using ¹⁵N-hydroxylamine hydrochloride .
  • Applications :
  • Mass spectrometry imaging : Map tissue distribution in rodent models .
  • Metabolite identification : Detect ¹⁵N-labeled fragments in urine/bile via HRMS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Reactant of Route 2
Reactant of Route 2
3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine

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